2,5-Dichloro-N-methoxy-N-methylisonicotinamide
Overview
Description
2,5-Dichloro-N-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O2 . It has a molecular weight of 235.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Structure Analysis
- Compounds similar to 2,5-Dichloro-N-methoxy-N-methylisonicotinamide are often synthesized for their potential roles as intermediates in the development of pharmaceuticals and chemicals. For instance, research on the synthesis of related pyrimidine and pyridine compounds involves using specific chloro and methoxy substituents to create intermediates for further chemical reactions (Liu Guo-ji, 2009). These synthetic pathways are crucial for developing new materials and drugs, illustrating the importance of understanding and manipulating the chemical structures of such compounds.
Chemical Stability and Reactivity
- Stability studies of compounds with similar functional groups, such as oximes in aqueous solutions, have highlighted the importance of pH and concentration on the stability of these chemicals. These studies provide insights into the optimal storage and handling conditions to preserve the chemical integrity of similar compounds over time (P. Eyer, I. Hagedorn, B. Ladstetter, 2004).
Potential Biological Activities
- Related research into the biological activities of structurally similar compounds has identified potential therapeutic applications. For example, compounds with chloro, methoxy, and pyrimidine groups have been studied for their antiviral, anti-inflammatory, and analgesic properties, indicating a wide range of possible biological targets and mechanisms of action (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Metabolism and Environmental Impact
- The metabolism of chloroacetamide herbicides and their transformation in liver microsomes of humans and rats reveal the metabolic fate of such compounds in biological systems. This research can inform the environmental and health safety assessments of chemicals with similar structures (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSPRJVEIFVRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697131 | |
Record name | 2,5-Dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864674-17-9 | |
Record name | 2,5-Dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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